

The Toxicology Profile of Methoxyphenamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxyphenamine**

Cat. No.: **B1676417**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of **Methoxyphenamine** (2-methoxy-N-methylamphetamine), a sympathomimetic amine with a history of use as a bronchodilator and nasal decongestant. This document synthesizes available data on its acute toxicity, mechanism of action, and metabolism. Notably, a significant gap in the publicly available literature exists concerning the chronic, genetic, carcinogenic, and reproductive toxicity of **Methoxyphenamine**. This guide addresses this data deficit by outlining the standard experimental protocols for these unevaluated toxicological endpoints, providing a framework for future research and a comprehensive safety evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of **Methoxyphenamine** and in designing future preclinical safety studies.

Introduction

Methoxyphenamine, also known by trade names such as Orthoxine and Vicks Vatronol, is a beta-adrenergic receptor agonist belonging to the amphetamine class of compounds.^[1] It has been primarily utilized for its bronchodilator and nasal decongestant properties.^[2] As with any pharmacologically active compound, a thorough understanding of its toxicological profile is paramount for safe and effective use and for guiding further drug development efforts. This guide provides a detailed summary of the known toxicological data for **Methoxyphenamine**.

and describes the necessary experimental protocols to address the existing data gaps in its safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure. The primary endpoint is often the median lethal dose (LD50), which is the statistically derived dose expected to cause death in 50% of the treated animals.

Quantitative Data

The available acute toxicity data for **Methoxyphenamine** hydrochloride in rats are summarized in the table below.

Parameter	Species	Route of Administration	Value	Reference
LD50	Rat	Oral	630 mg/kg	[3]
LD50	Rat	Subcutaneous	573 mg/kg	Cayman Chemical Safety Data Sheet
LD50	Mouse	Intraperitoneal	90 mg/kg	Cayman Chemical Safety Data Sheet

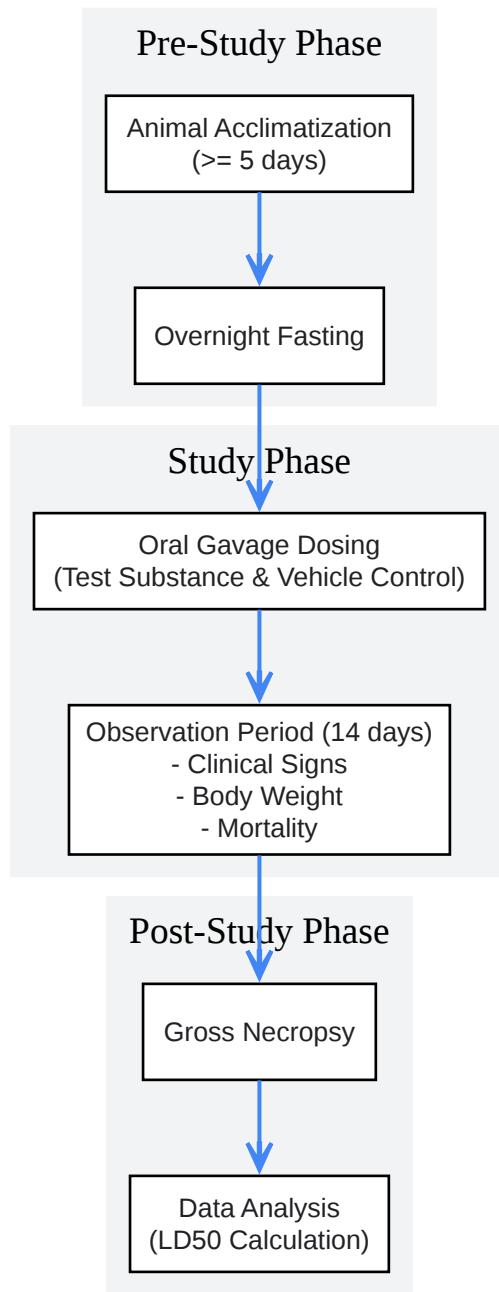
Table 1: Acute Toxicity of **Methoxyphenamine** Hydrochloride

Experimental Protocol: Acute Oral Toxicity (LD50) in Rats

The following is a generalized protocol for determining the acute oral LD50 in rats, based on standard regulatory guidelines.[4]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Test System:


- Species: Rat (e.g., Sprague-Dawley or Wistar strain)
- Age: Young adults (8-12 weeks old)
- Sex: Typically, both males and females are used, or a justification is provided for using a single sex.
- Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

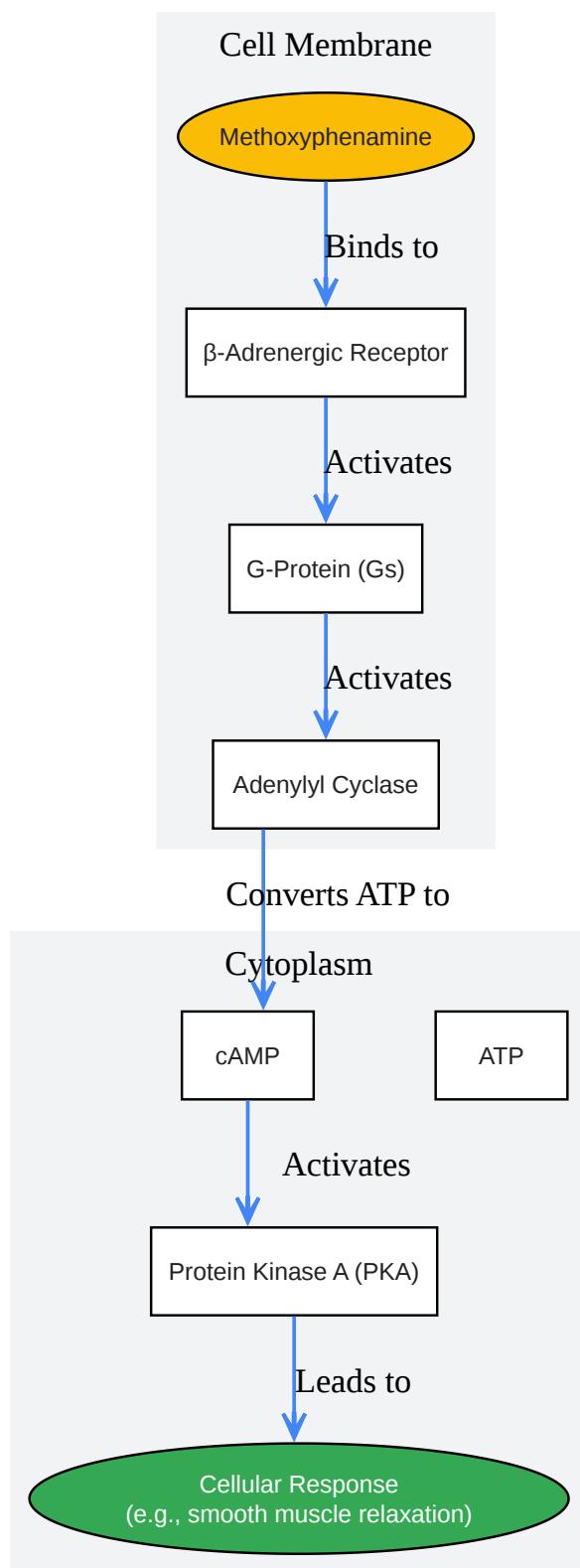
Procedure:

- Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.
- Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[\[4\]](#)
- Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the desired dose in a specific volume (typically not exceeding 10 mL/kg for aqueous solutions in rats).
- Dose Administration: The test substance is administered by oral gavage using a suitable stomach tube. A control group receives the vehicle alone.
- Dose Levels: A range of dose levels is selected to cause a range of toxic effects, from no effect to lethality. A preliminary range-finding study may be conducted with a small number of animals to determine the appropriate dose range.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least once daily thereafter.
- Necropsy: All animals (including those that die during the study and those euthanized at the end of the observation period) are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Diagram of a Generalized Acute Oral Toxicity (LD50) Workflow:

[Click to download full resolution via product page](#)

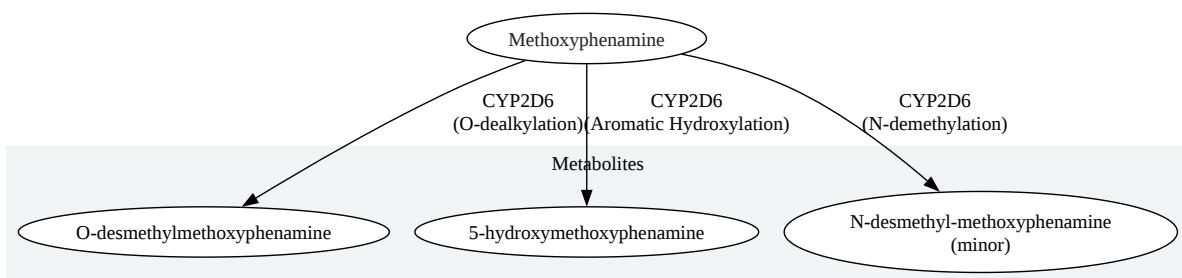

Caption: Generalized workflow for an acute oral toxicity (LD50) study in rodents.

Mechanism of Action and Metabolism

Signaling Pathway: β -Adrenergic Receptor Activation

Methoxyphenamine is a β -adrenergic receptor agonist. Its pharmacological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors. The binding of **Methoxyphenamine** to β -adrenergic receptors initiates a signaling cascade that leads to various cellular responses, including smooth muscle relaxation in the bronchioles (bronchodilation) and vasoconstriction in the nasal mucosa (decongestion).

Diagram of the β -Adrenergic Receptor Signaling Pathway:



[Click to download full resolution via product page](#)

Caption: Simplified β-adrenergic receptor signaling pathway activated by **Methoxyphenamine**.

Metabolism

Methoxyphenamine is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2D6. The main metabolic pathways include O-dealkylation and aromatic hydroxylation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 2. What is Methoxyphenamine Hydrochloride used for? [synapse.patsnap.com]
- 3. Toxic Effects of Methamphetamine on Reproductive Systems, Embryo Development, and Newborns: An Evidence-based Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NTP-CERHR monograph on the potential human reproductive and developmental effects of amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Toxicology Profile of Methoxyphenamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1676417#toxicology-profile-of-methoxyphenamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com